molecular formula C13H20N2O2 B14332037 Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- CAS No. 107187-05-3

Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-

Cat. No.: B14332037
CAS No.: 107187-05-3
M. Wt: 236.31 g/mol
InChI Key: YDDVYOZFHJAVBB-UHFFFAOYSA-N
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Description

Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- is an organic compound with the molecular formula C13H20N2O2 This compound contains a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be synthesized through a multi-step process involving the reaction of hydrazine with an aldehyde. The general synthetic route involves:

    Formation of the Aldehyde Intermediate: The starting material, 4-(hexyloxy)benzaldehyde, is prepared by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.

    Hydrazone Formation: The aldehyde intermediate is then reacted with hydrazine hydrate under reflux conditions to form the hydrazone derivative.

    Oxidation: The hydrazone derivative is oxidized using an oxidizing agent such as hydrogen peroxide to yield Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-.

Industrial Production Methods

Industrial production of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oximes, hydrazones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- involves its interaction with molecular targets through its reactive hydrazine and aldehyde groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be compared with other similar compounds such as:

    Hydrazinecarboxaldehyde, 2-[4-(methoxy)phenyl]-: Similar structure but with a methoxy group instead of a hexyloxy group.

    Hydrazinecarboxaldehyde, 2-[4-(ethoxy)phenyl]-: Contains an ethoxy group instead of a hexyloxy group.

Uniqueness

The presence of the hexyloxy group in Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- imparts unique hydrophobic properties, influencing its solubility and reactivity compared to its analogs with shorter alkoxy chains.

Properties

CAS No.

107187-05-3

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(4-hexoxyanilino)formamide

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)15-14-11-16/h6-9,11,15H,2-5,10H2,1H3,(H,14,16)

InChI Key

YDDVYOZFHJAVBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NNC=O

Origin of Product

United States

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